molecular formula C16H17ClN2O4S2 B6542761 5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide CAS No. 1060255-59-5

5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide

Cat. No. B6542761
CAS RN: 1060255-59-5
M. Wt: 400.9 g/mol
InChI Key: HQFXDVIHFMYBPB-UHFFFAOYSA-N
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Description

This compound is a derivative of morpholine . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The X-ray crystal structure clarified the binding mode and the stringent requirements for high affinity .

Scientific Research Applications

Antithrombotic Agent

This compound has been identified as a novel antithrombotic agent . Despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants. The coagulation enzyme Factor Xa (FXa) is a particularly promising target, and recent efforts in this field have focused on the identification of small-molecule inhibitors with good oral bioavailability .

Factor Xa Inhibitor

The compound has been found to be a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Oral Bioavailability

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . This makes it a promising candidate for oral administration.

Thromboembolic Diseases Treatment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This could potentially revolutionize the treatment options available for such conditions.

Biomarker Identification

Given its unique properties and interactions with Factor Xa, this compound could potentially be used in the identification of biomarkers for certain diseases .

Drug Development

The compound’s unique properties and effectiveness as a Factor Xa inhibitor make it a promising candidate for further drug development .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The inhibition of FXa can prevent the formation of blood clots, making it a promising target for antithrombotic therapy .

Mode of Action

The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has revealed its binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in the prevention of blood clot formation .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and reach systemic circulation, which is crucial for its action as an antithrombotic agent . .

Result of Action

The inhibition of FXa by the compound leads to a decrease in thrombin formation, thereby preventing the formation of blood clots . This makes it a potent antithrombotic agent, with potential applications in the prevention and treatment of thromboembolic diseases .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors It’s important to note that the compound’s effectiveness can be influenced by factors such as the patient’s health status, other medications they may be taking, and their genetic makeup.

Future Directions

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its future use and development will likely continue to focus on this area.

properties

IUPAC Name

5-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-14-5-6-16(24-14)25(21,22)18-13-3-1-12(2-4-13)11-15(20)19-7-9-23-10-8-19/h1-6,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXDVIHFMYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide

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